
7-Bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms in the molecule. For the related compound 7-Bromo-3,4-dihydro-1(2H)-isoquinolinone, the molecular formula is C9H8BrNO . For TERT-BUTYL 7-BROMO-3,4-DIHYDROISOQUINOLINE-2 (1H)-CARBOXYLATE, the molecular formula is C14H18BrNO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and more. For the related compound 7-Bromo-3,4-dihydro-1(2H)-isoquinolinone, the average mass is 226.070 Da . For TERT-BUTYL 7-BROMO-3,4-DIHYDROISOQUINOLINE-2 (1H)-CARBOXYLATE, the molecular weight is 312.2, and it has a predicted boiling point of 374.2±42.0 °C and a predicted density of 1.353±0.06 g/cm3 .Scientific Research Applications
Photochromic Substances
Research by Voloshin et al. (2008) delved into the synthesis of new photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines] through the Duff formylation and subsequent condensation processes. These compounds exhibited thermal and photo-induced isomerization, investigated via NMR and UV spectroscopy, highlighting their potential in photoresponsive materials (Voloshin et al., 2008).
Catalytic Processes
Pilgrim et al. (2013) developed a modular synthesis approach for isoquinolines using a palladium-catalyzed α-arylation reaction. This method allowed for the efficient synthesis of substituted isoquinolines, showcasing the role of catalytic processes in facilitating complex organic reactions (Pilgrim et al., 2013).
Heterocyclic Frameworks
Tomashenko et al. (2017) reported on the synthesis of luminescent heterotetracyclic frameworks via a copper-catalyzed intramolecular C arylation of pyrrolylimidazolium salts. The process yielded compounds with high quantum yields, indicating their potential in the development of new luminescent materials (Tomashenko et al., 2017).
properties
IUPAC Name |
7-bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-9-2-1-7-3-4-13(10(12)14)6-8(7)5-9/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKNGAJJUYIAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride](/img/structure/B2897634.png)
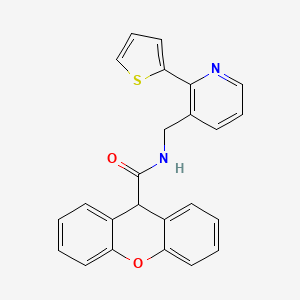
![N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2897636.png)
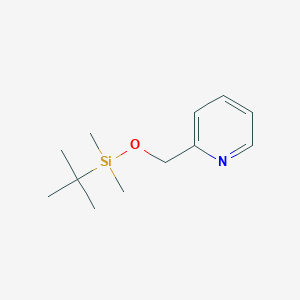
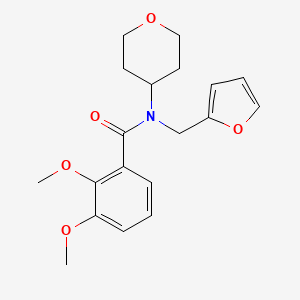
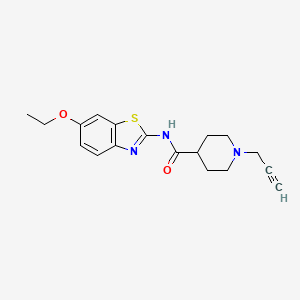
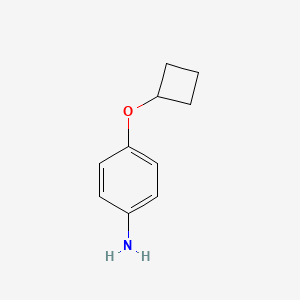
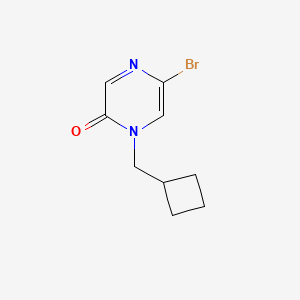
![N-cyclopentyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897644.png)
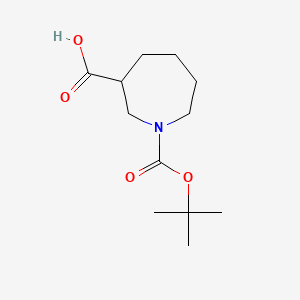

![6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897650.png)
![N-(3,5-Dimethylphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2897651.png)